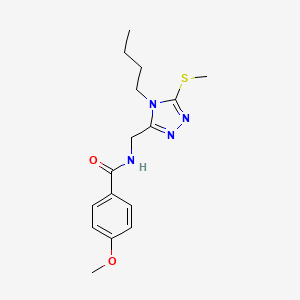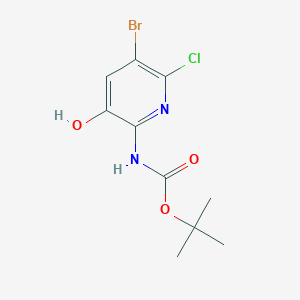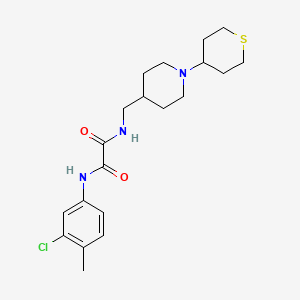![molecular formula C22H24N6O B2696938 2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile CAS No. 2380193-04-2](/img/structure/B2696938.png)
2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoxic-Cytotoxic Agents
Compounds with quinoxalinecarbonitrile structures have been synthesized and evaluated for their in vitro activities as hypoxic-cytotoxic agents. The introduction of new basic lateral chains, such as piperazines and anilines, into the quinoxaline ring, has shown potential in enhancing the cytotoxic properties of these compounds, making them interesting candidates for cancer research (Ortega et al., 2000).
Antitumor and Antiproliferative Activities
Synthesis efforts have led to the creation of chromene and quinoline conjugates evaluated for their cytotoxic activities against cancer cell lines. These compounds, synthesized via multi-component one-pot synthesis, exhibited significant antiproliferative activities, indicating their potential use in developing new cancer therapies (Parveen et al., 2017).
DNA Detection Probes
Amino substituted benzimidazo[1,2-a]quinolines have been synthesized and characterized for their potential applications as DNA-specific fluorescent probes. These compounds demonstrate enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their usefulness in biotechnological and pharmaceutical research for DNA detection (Perin et al., 2011).
Antimicrobial Activities
The synthesis of novel pyrano[3,2-c]quinoline and related derivatives has demonstrated antimicrobial activity, indicating the potential for these compounds to be developed into new antimicrobial agents. This research highlights the versatility of quinoline derivatives in addressing resistant microbial strains (El Mariah, 2009).
Serotonin 5-HT3 Receptor Antagonists
Novel naphthyridine-carbonitrile derivatives have been prepared and evaluated for their potential as serotonin 5-HT3 receptor antagonists. These compounds have shown promising results in antagonizing the 5-HT3 receptor, which could be beneficial in treating conditions like nausea and vomiting associated with chemotherapy and surgery (Mahesh et al., 2004).
properties
IUPAC Name |
2-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-27(21-22(29-2)25-10-9-24-21)15-16-7-11-28(12-8-16)20-13-17(14-23)18-5-3-4-6-19(18)26-20/h3-6,9-10,13,16H,7-8,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCLOBMWDRRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N)C4=NC=CN=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)

![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)

![6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2696862.png)





![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
